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Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of
3-Chloro-5-(hydroxymethyl)benzonitrile (CAS No. 1021871-35-1). As a trifunctional aromatic
compound, it holds significant potential as a versatile building block in medicinal chemistry and
materials science. This document navigates the current landscape of available data, addresses
the common confusion with its phenolic isomer, and offers standardized protocols for its
empirical characterization. The guide is structured to deliver both foundational knowledge and
actionable methodologies for researchers engaged in the synthesis and application of novel
chemical entities.

Introduction: Unveiling a Niche Synthetic Building
Block

3-Chloro-5-(hydroxymethyl)benzonitrile is a substituted aromatic compound featuring a
benzonitrile core with chloro and hydroxymethyl groups at the meta positions. This unique
arrangement of functional groups—a nucleophilic alcohol, an electrophilic carbon on the nitrile,
and a halogenated aromatic ring—renders it a molecule of interest for constructing more
complex molecular architectures.
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A critical point of clarification is the distinction between 3-Chloro-5-
(hydroxymethyl)benzonitrile and its more frequently cited isomer, 3-Chloro-5-
hydroxybenzonitrile (CAS No. 473923-97-6). The latter possesses a phenolic hydroxyl group
directly attached to the aromatic ring, which imparts significantly different reactivity and acidity
compared to the benzylic alcohol of the title compound. This guide will focus exclusively on the
hydroxymethyl derivative.

Due to its relatively niche status, extensive experimental data for 3-Chloro-5-
(hydroxymethyl)benzonitrile is not widely available in public literature. This guide, therefore,
consolidates the known information and provides a framework for its empirical determination.

Molecular Structure and Physicochemical
Properties

The structural attributes of 3-Chloro-5-(hydroxymethyl)benzonitrile are foundational to its
chemical behavior. The electron-withdrawing nature of the nitrile and chlorine groups influences
the reactivity of the aromatic ring, while the hydroxymethyl group provides a key site for
derivatization.

Key Identifiers and Predicted Properties

A summary of the key identifiers and computationally predicted physicochemical properties are
presented below. It is imperative for researchers to empirically validate these properties for any
new batch of the compound.
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Property Value Source

3-Chloro-5-
IUPAC Name o N/A
(hydroxymethyl)benzonitrile

3-chloro-5-cyanobenzyl

Synonyms [1]
alcohol

CAS Number 1021871-35-1 [1]

Molecular Formula CsHeCINO [1]

Molecular Weight 167.59 g/mol [1]

N ) 295.9 + 25.0 °C at 760 mmHg

Boiling Point i [2]
(Predicted)

Density 1.3 + 0.1 g/cm3 (Predicted) [2]

Spectroscopic Characterization (Anticipated)

While specific spectra are not readily available in the literature, the expected spectroscopic
features can be predicted based on the functional groups present:

e 1H NMR: Distinct signals are expected for the benzylic protons (-CHz-), the hydroxyl proton (-
OH), and the aromatic protons. The integration and splitting patterns of the aromatic protons
would confirm the 1,3,5-substitution pattern.

e 13C NMR: Resonances for the nitrile carbon, the carbons of the aromatic ring (with varying
shifts due to the substituents), and the benzylic carbon are anticipated.

¢ IR Spectroscopy: Characteristic absorption bands would include a broad peak for the O-H
stretch of the alcohol, a sharp peak for the C=N stretch of the nitrile, and peaks
corresponding to C-ClI stretching and aromatic C-H and C=C vibrations.

e Mass Spectrometry: The molecular ion peak would be expected at m/z corresponding to the
molecular weight (167.59), with a characteristic isotopic pattern for the presence of one
chlorine atom.
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Experimental Protocols for Physicochemical
Characterization

The following section details standardized, self-validating experimental protocols for
determining the key physicochemical properties of 3-Chloro-5-(hydroxymethyl)benzonitrile.
These methods are fundamental for confirming the identity and purity of the compound, which
are critical for its application in drug discovery and development.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically < 2 °C) is
characteristic of a pure crystalline solid.

Methodology: Capillary Melting Point Determination

Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of
the solid into a powder.

o Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a
small amount. Invert the tube and gently tap it to pack the sample into the sealed end. The
sample height should be 2-3 mm.

o Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

e Measurement:

o For an unknown compound, perform a rapid heating to determine an approximate melting
range.

o Allow the apparatus to cool.

o In a second determination, heat rapidly to about 20 °C below the approximate melting
point. Then, decrease the heating rate to 1-2 °C per minute.

o Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1 -
T2.
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Diagram of the Melting Point Determination Workflow
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A workflow for determining the melting point of a solid organic compound.

Solubility Profile

Understanding the solubility of 3-Chloro-5-(hydroxymethyl)benzonitrile in various solvents is
essential for its use in reactions, purifications, and formulation studies. The "like dissolves like"
principle suggests it will have limited solubility in nonpolar solvents and greater solubility in
polar organic solvents.

Methodology: Qualitative Solubility Testing

» Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, methanol,
ethanol, acetone, dichloromethane, toluene, hexanes).

e Procedure:
o To a small test tube, add approximately 10-20 mg of the compound.
o Add the selected solvent dropwise (up to 1 mL), agitating after each addition.
o Observe and record whether the solid dissolves completely.
» Classification:
o Soluble: Dissolves completely.
o Slightly Soluble: A significant portion dissolves, but some solid remains.

o Insoluble: No apparent dissolution.
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o Acid/Base Solubility: Test solubility in 5% aqg. HCIl and 5% aq. NaOH to determine if the
compound has basic or acidic properties. Given its structure, no significant solubility is
expected in either, as the alcohol is weakly acidic and there are no basic functional groups.

Diagram of the Solubility Testing Workflow

Start: 10-20 mg of Compound

G\dd Solvent (upto 1 mLD

'

(Agitate and Observe)

Completely Dissolved?

Record: Soluble Record: Insoluble

Click to download full resolution via product page
A systematic approach to qualitative solubility testing.

Acidity Constant (pKa) Determination

The pKa of the hydroxymethyl group is expected to be similar to that of benzyl alcohol (around
15.4). This indicates it is a very weak acid. Determining the pKa can be important if the
compound is used in pH-sensitive applications.

Methodology: Potentiometric Titration
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e Solvent System: Due to the low agueous solubility of many organic compounds, a co-solvent
system (e.g., water-methanol or water-DMSO) is often necessary.

« Titration Setup:
o Dissolve a precisely weighed amount of the compound in the chosen solvent system.
o Use a calibrated pH meter or potentiometer to monitor the pH.
o Titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).
o Data Collection: Record the pH after each incremental addition of the titrant.
e Analysis:
o Plot the pH versus the volume of titrant added.

o The pKa is the pH at the half-equivalence point (where half of the acid has been
neutralized).

o For very weak acids, specialized techniques or software may be needed to accurately
determine the endpoint.

Chemical Reactivity and Synthetic Potential

The three functional groups of 3-Chloro-5-(hydroxymethyl)benzonitrile offer distinct
opportunities for chemical modification:

o Hydroxymethyl Group: This primary alcohol can undergo oxidation to form the corresponding
aldehyde or carboxylic acid. It can also be converted to esters, ethers, or halides, providing a
handle for linking to other molecules.

« Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a
primary amine. This functional group is a versatile precursor to other nitrogen-containing
moieties.

e Chloro Group: The chlorine atom on the aromatic ring can be displaced via nucleophilic
aromatic substitution under certain conditions or participate in metal-catalyzed cross-
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coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon
or carbon-heteroatom bonds.

Safety and Handling

While a comprehensive safety profile for 3-Chloro-5-(hydroxymethyl)benzonitrile is not
available, hazard information from a supplier indicates that it should be handled with care[1].

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H332 (Harmful if inhaled)[1].

o Handling Precautions: Use in a well-ventilated area, preferably in a chemical fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and
a lab coat. Avoid generating dust.

Conclusion

3-Chloro-5-(hydroxymethyl)benzonitrile is a promising, albeit under-characterized, chemical
intermediate. Its trifunctional nature presents a rich platform for the synthesis of diverse and
complex molecules relevant to the pharmaceutical and materials science industries. This guide
has provided the known and predicted physicochemical properties, highlighted the important
distinction from its phenolic isomer, and detailed the necessary experimental protocols for its
full characterization. It is our hope that this document will serve as a valuable resource for
scientists and researchers, enabling them to confidently and safely incorporate this versatile
building block into their research and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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